5-[1-(2,4-difluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Description
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Properties
IUPAC Name |
3-[1-(2,4-difluorophenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3OS/c1-3-17-11(15-16-12(17)19)7(2)18-10-5-4-8(13)6-9(10)14/h4-7H,3H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGOTKWFYQCTPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)OC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[1-(2,4-Difluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant research findings and data.
- Chemical Formula : C₁₂H₁₃F₂N₃OS
- CAS Number : 861442-38-8
- Molecular Weight : 297.32 g/mol
- Structure : The compound features a triazole ring which is known for enhancing pharmacological activity.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various triazole-thiol compounds showed promising activity against a range of bacteria and fungi. The mechanism often involves the inhibition of cell wall synthesis or disruption of metabolic pathways in microorganisms .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate against E. coli and S. aureus | |
| Triazole derivatives | Broad-spectrum antimicrobial |
Anticancer Activity
The compound has also shown potential as an anticancer agent. In vitro studies have reported its effectiveness against various cancer cell lines. For instance, related triazole compounds were evaluated for their cytotoxic effects on colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with notable IC50 values indicating their potency .
Antioxidant Activity
The antioxidant properties of triazole compounds are attributed to their ability to scavenge free radicals. Studies employing the DPPH radical scavenging method have shown that these compounds can effectively reduce oxidative stress markers in biological systems . This property is crucial for preventing cellular damage associated with various diseases.
Case Studies
- Synthesis and Screening : A study synthesized multiple triazole derivatives and screened them for biological activity. Among these derivatives, the compound exhibited significant antimicrobial and antioxidant activities compared to standard drugs .
- Mechanism of Action : Research has suggested that the mechanism underlying the anticancer activity may involve the inhibition of specific enzymes or pathways essential for cancer cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
